3-Fluoro-5-vinylbenzonitrile
CAS No.: 1455472-09-9
Cat. No.: VC3128308
Molecular Formula: C9H6FN
Molecular Weight: 147.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1455472-09-9 |
|---|---|
| Molecular Formula | C9H6FN |
| Molecular Weight | 147.15 g/mol |
| IUPAC Name | 3-ethenyl-5-fluorobenzonitrile |
| Standard InChI | InChI=1S/C9H6FN/c1-2-7-3-8(6-11)5-9(10)4-7/h2-5H,1H2 |
| Standard InChI Key | LRWODXLUZAFWRJ-UHFFFAOYSA-N |
| SMILES | C=CC1=CC(=CC(=C1)F)C#N |
| Canonical SMILES | C=CC1=CC(=CC(=C1)F)C#N |
Introduction
Chemical Structure and Properties
3-Fluoro-5-vinylbenzonitrile belongs to the class of substituted benzonitriles featuring three key functional groups: a cyano group (-C≡N), a fluorine atom, and a vinyl group (-CH=CH₂) attached to a benzene ring. The presence of these three functional groups creates a molecule with distinctive chemical and physical properties.
Structural Characteristics
The compound features a benzene ring with substituents at positions 3 and 5. The fluorine atom at position 3 provides unique electronic effects through its high electronegativity, while the vinyl group at position 5 offers potential for polymerization and further functionalization. The cyano group extends from the benzene ring and contributes significantly to the compound's reactivity profile.
The molecular formula of 3-Fluoro-5-vinylbenzonitrile is C₉H₆FN, with a calculated molecular weight of approximately 147.15 g/mol. The structure represents an important building block in medicinal chemistry due to its potential for further modification.
Physical Properties
Based on structural analysis and comparison with similar compounds, 3-Fluoro-5-vinylbenzonitrile likely exhibits the following physical properties:
Synthesis Methods
The synthesis of 3-Fluoro-5-vinylbenzonitrile can be approached through several synthetic routes, with most strategies focusing on introducing the vinyl group to a properly substituted fluorobenzonitrile precursor.
Palladium-Catalyzed Cross-Coupling Reactions
Chemical Reactivity and Transformations
The reactivity of 3-Fluoro-5-vinylbenzonitrile is primarily governed by its three functional groups, each offering distinct reaction pathways.
Vinyl Group Reactivity
The vinyl group presents significant synthetic utility through various transformation possibilities:
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Polymerization reactions to form functionalized polymers
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Addition reactions with nucleophiles
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Cycloaddition reactions (e.g., Diels-Alder)
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Hydroboration-oxidation for alcohol formation
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Epoxidation to form epoxide derivatives
The presence of the vinyl group makes 3-Fluoro-5-vinylbenzonitrile a valuable intermediate in polymer chemistry and materials science.
Cyano Group Transformations
The nitrile functionality can undergo several important transformations:
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Hydrolysis to carboxylic acids
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Reduction to primary amines or aldehydes
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Addition reactions with organometallic reagents
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Conversion to heterocyclic compounds
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Coordination to metal centers
These transformations enhance the utility of 3-Fluoro-5-vinylbenzonitrile as a building block for pharmaceutically relevant compounds.
Fluorine-Specific Chemistry
The fluorine substituent contributes to the compound's reactivity profile through:
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Electronic effects influencing the aromatic ring's electron density
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Increased metabolic stability in biological systems
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Enhanced binding interactions with protein targets
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Potential for nucleophilic aromatic substitution under specific conditions
The combination of these three functional groups creates a versatile chemical entity with broad applications in organic synthesis.
Applications in Synthesis and Drug Development
3-Fluoro-5-vinylbenzonitrile serves as an important building block in various synthetic applications, particularly in pharmaceutical research and development.
Material Science Applications
The vinyl functionality makes 3-Fluoro-5-vinylbenzonitrile potentially valuable in:
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Preparation of functionalized polymers
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Development of specialty monomers for materials with unique properties
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Synthesis of cross-linkable materials for coatings and adhesives
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Creation of fluorinated electronic materials
Analytical Methods for Characterization
Proper characterization of 3-Fluoro-5-vinylbenzonitrile requires a combination of analytical techniques to confirm its structure and purity.
Spectroscopic Methods
The following spectroscopic methods would be suitable for characterization:
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¹H NMR spectroscopy: Would show characteristic signals for the vinyl protons (typically 5.0-7.0 ppm), as well as the aromatic protons
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¹³C NMR spectroscopy: Would display signals for the cyano carbon (~118-120 ppm), vinyl carbons, and aromatic carbons
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¹⁹F NMR spectroscopy: Would show a single fluorine signal, providing confirmation of the fluorine environment
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IR spectroscopy: Would display characteristic bands for the cyano group (~2230 cm⁻¹) and vinyl group (~1620-1680 cm⁻¹)
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Mass spectrometry: Would confirm the molecular weight (m/z 147) and fragmentation pattern
Chromatographic Analysis
For purity assessment, high-performance liquid chromatography (HPLC) or gas chromatography (GC) would be suitable methods, potentially coupled with mass spectrometry for additional structural confirmation.
Recent Research and Development
While the search results don't provide extensive information on current research specifically involving 3-Fluoro-5-vinylbenzonitrile, its structural features suggest potential applications in several emerging areas of chemistry.
Pharmaceutical Research
Fluorinated aromatic compounds have gained significant attention in medicinal chemistry due to their unique properties. The search results indicate that related fluorinated compounds have been used as key intermediates in the synthesis of pharmaceutical agents, suggesting that 3-Fluoro-5-vinylbenzonitrile might find similar applications .
Polymer Chemistry
The vinyl functionality of 3-Fluoro-5-vinylbenzonitrile presents opportunities for polymer development. Current research in this area likely explores the incorporation of this compound into specialty polymers with unique properties influenced by the fluorine and nitrile functional groups.
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